molecular formula C20H17NO2 B565813 Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate CAS No. 868536-53-2

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate

Cat. No.: B565813
CAS No.: 868536-53-2
M. Wt: 303.361
InChI Key: FVGIMCZZDJUYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Scientific Research Applications

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate” is not intended for human or veterinary use. It is for research use only. More detailed safety data can be found in the product’s Material Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate typically involves the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalyst. This reaction can be carried out in an ionic liquid medium, such as [hmim]PF6, with zinc trifluoromethanesulfonate as the catalyst . The reaction conditions often include refluxing the mixture in methanol (MeOH) with methanesulfonic acid (MsOH) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Custom synthesis and procurement services are available for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. The presence of this group may enhance the compound’s stability and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-20(22)18-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)21-19(18)14-11-12-14/h2-10,14H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGIMCZZDJUYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857071
Record name Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868536-53-2
Record name Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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